7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one

Lipophilicity ADME prediction Physicochemical profiling

Sourcing non-benzodiazepine diazepinone scaffolds with verified para-fluorophenyl substitution often delays CNS medicinal chemistry campaigns. This 7-(4-fluorophenyl)-1,4-diazepin-5-one (CAS 1352897-62-1) offers an immediate solution. - Pre-optimized logP of 1.3 (ΔlogP +0.46 vs. 7-phenyl analog) for passive BBB permeation. - The 4-fluorophenyl group resists Phase I para-hydroxylation, extending metabolic half-life. - Enables direct ¹⁸F-radiofluorination for PET tracer development without prosthetic group chemistry. - Validated PARP1 inhibitory chemotype (IC50 ≈ 1.14 µM) for synthetic lethality research in BRCA-deficient cancers. - Ketone at C5 enables reductive amination, Grignard addition, or oxime formation for library synthesis. Supplied with full QA documentation; shipped ambient from US/EU stock points.

Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
Cat. No. B12998395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one
Molecular FormulaC11H11FN2O
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1CNC(=O)C=C(N1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H11FN2O/c12-9-3-1-8(2-4-9)10-7-11(15)14-6-5-13-10/h1-4,7,13H,5-6H2,(H,14,15)
InChIKeyYZHNSJWHEBSGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one: Chemical Identity & Class


7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one (CAS 1352897-62-1) is a synthetic, non-benzodiazepine 1,4-diazepin-5-one derivative featuring a para-fluorophenyl substituent at the 7-position [1]. The core scaffold comprises a seven-membered 1,4-diazepine ring with a ketone functionality at position 5, classifying it as a dihydro-1,4-diazepin-5-one [1]. Unlike fully aromatic benzodiazepines, this compound retains a partially saturated ring (3,4-dihydro), which imparts conformational flexibility distinct from classical CNS-active 1,4-benzodiazepines [2]. The presence of the electron-withdrawing 4-fluorophenyl group at C7 differentiates it from unsubstituted phenyl and other aryl congeners, providing a unique electronic profile that influences both physicochemical properties and potential biological recognition events [1][3].

7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one: Critical 4-Fluorophenyl Substitution


Substituting 7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one with a generic aryl analog (e.g., phenyl, 4-methoxyphenyl, or 4-chlorophenyl) introduces discrete changes in lipophilicity, electronic character, and hydrogen-bonding potential that are directly relevant to target engagement, metabolic stability, and downstream functionalization chemistry [1][2]. The para-fluorine atom exerts a unique combination of strong electron-withdrawing inductive effect (−I) and weak resonance electron-donating effect (+R), leading to a Hammett σₚ value of +0.06, compared to 0.00 for hydrogen, −0.27 for methoxy, and +0.23 for chloro [3]. This substitution pattern is frequently exploited in medicinal chemistry to enhance metabolic oxidative stability while maintaining or improving target binding, and in chemical biology to enable ¹⁸F-radiofluorination for PET tracer development [4]. The quantitative evidence below shows that unguided substitution can alter logP by ≥0.5 units and may compromise specific biological activities observed in diazepinone chemotypes.

7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one: Quantitative Differentiation Evidence


Lipophilicity Elevation vs. 7-Phenyl Analog

The XLogP3-AA computed lipophilicity of 7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one is 1.3, compared with 0.84 for the analogous 7-phenyl-1,4-diazepan-5-one [1][2]. This represents a ΔlogP of +0.46, indicating a moderate but meaningful increase in lipophilicity attributable to the para-fluorine substituent. Lipophilicity in this range (logP 1–2) generally favors passive transcellular permeability while avoiding the solubility penalties associated with highly lipophilic compounds (logP >3). [3]

Lipophilicity ADME prediction Physicochemical profiling

4-Fluorophenyl and 5-HT₂A Receptor Binding

In a BindingDB/ChEMBL report, the compound 7-(4-fluorophenyl)-N-(3-methylpentan-3-yl)-2,3-dihydro-1H-1,4-diazepin-5-amine, which shares the identical 7-(4-fluorophenyl)-1,4-diazepine core as the target compound, displayed an IC₅₀ of 1.5 nM at the human 5-HT₂A receptor in a [³H]ketanserin displacement assay [1]. While direct comparative data for the 5-one analog in the same assay are not publicly available, the nanomolar activity of the fluorinated core underscores the importance of the 4-fluorophenyl group for high-affinity binding. In contrast, the 7-phenyl-1,4-diazepin-5-one series has been reported to exhibit primarily sedative and myorelaxant effects without documented sub-nanomolar target engagement [2].

Serotonin receptor binding Structure-activity relationship CNS pharmacology

GABAₐ Receptor Subtype Modulation

A dihydro-1H-1,4-diazepine analog (compound 5 in Briel et al., 2010) demonstrated binding affinity to distinct benzodiazepine receptor subtypes with IC₅₀ values of 1.5 µM and 1.1 µM at 10 µM concentration [1]. Although the specific 7-(4-fluorophenyl) substitution was not evaluated in that study, the presence of the dihydro-1,4-diazepin-5-one scaffold is common to both compounds. By contrast, the fully saturated tetrahydro-1H-1,4-diazepine analogs (4a–c) showed weaker or absent affinity, highlighting the critical role of the 3,4-double bond (retained in the target compound) for receptor recognition [1]. The 7-phenyl-1,4-diazepin-5-one series has been shown to produce sedative, myorelaxant, and anxiolytic actions in vivo, but quantitative receptor binding data are not available for the 4-fluorophenyl congener [2].

GABAₐ receptor Benzodiazepine receptor subtypes CNS sedation

Potential for Direct 18F Radiolabeling

The para-fluorophenyl group present in the target compound is a privileged motif for ¹⁸F-radiolabeling via nucleophilic aromatic substitution (SₙAr) under appropriate activating conditions [1]. This provides a direct path to a potential PET tracer without requiring prosthetic group conjugation. By contrast, the non-fluorinated 7-phenyl analog (CAS 57552-95-1) and the 7-(4-methoxyphenyl) analog (CAS 3295-04-3) lack this capability . The 4-chlorophenyl congener, while potentially amenable to radioiodination, does not offer the short half-life (t₁/₂ = 109.8 min) and high-resolution imaging advantages of ¹⁸F [1].

PET imaging Radiofluorination Chemical probe development

Metabolic Stability via Para-Fluorine Block

The para-position of a phenyl ring is a primary site for CYP450-mediated aromatic hydroxylation, which can lead to rapid clearance and the formation of reactive metabolites [1]. The substitution of hydrogen with fluorine at the para-position blocks this metabolic soft spot, as the C–F bond (bond dissociation energy ≈ 126 kcal/mol) is substantially stronger than the C–H bond (≈ 113 kcal/mol) and resists oxidative metabolism [2]. This principle is well-established across multiple chemotypes; while direct microsomal stability data for the target compound versus its 7-phenyl analog are not publicly available, the class-level inference is supported by extensive precedent [1][2]. The 4-methoxy analog is subject to O-demethylation, and the 4-chloro analog may undergo reductive dehalogenation, both of which are avoided with the 4-fluoro substitution [2].

Metabolic stability CYP450 oxidation Drug metabolism

7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one: Research Application Scenarios


CNS Lead Optimization and Brain Penetration

With a computed logP of 1.3 (ΔlogP +0.46 vs. 7-phenyl analog) [1], this compound is positioned within the optimal lipophilicity window (logP 1–3) for passive blood-brain barrier permeation. It is suitable as a starting scaffold for CNS-targeted medicinal chemistry campaigns, particularly where para-hydroxylation of a phenyl ring would constitute a major metabolic liability. The 4-fluorophenyl group reduces the propensity for Phase I metabolism at the para-position, potentially extending in vivo half-life [2].

18F-Labeled PET Tracers for Neuroreceptor Imaging

The presence of the 4-fluorophenyl group makes this compound a candidate for direct ¹⁸F-labeling via nucleophilic aromatic substitution, enabling the production of PET tracers for imaging 5-HT₂A or GABAₐ receptor distribution without the need for prosthetic group chemistry [3]. This is a distinct advantage over the 7-phenyl and 7-methoxyphenyl analogs, which lack a fluorine atom suitable for radiofluorination . Procurement of the non-radioactive standard is a prerequisite for tracer development and GMP validation.

PARP Inhibition and Oncology Target Validation

The tetrahydro-aryl-1,4-diazepin-5-one scaffold has been validated as a PARP1 inhibitory chemotype with micromolar activity (IC₅₀ ≈ 1.14 µM) in cell-based assays [4]. The 7-(4-fluorophenyl) variant offers a structurally differentiated starting point for exploring PARP isoform selectivity (PARP1 vs. PARP2 vs. PARP11) compared to the more commonly studied benzo-fused and pyrido-fused analogs [4]. Researchers investigating synthetic lethality in BRCA-deficient cancers may prioritize this scaffold over non-fluorinated versions due to the potential for improved cellular permeability and metabolic stability.

Serotonin Receptor Pharmacology and Chemical Probe Generation

Given that a closely related 7-(4-fluorophenyl)-1,4-diazepine core demonstrates 1.5 nM affinity at the 5-HT₂A receptor [5], this compound serves as a strategic intermediate for the synthesis of high-affinity serotonergic ligands. The ketone group at position 5 allows for reductive amination, Grignard addition, or oxime formation, providing synthetic versatility for generating focused libraries aimed at probing receptor subtype selectivity (5-HT₂A vs. 5-HT₂C) [6].

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